molecular formula C26H24N2O5S B11677897 5-{3-methoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-{3-methoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11677897
M. Wt: 476.5 g/mol
InChI Key: STJMFSYTINZGBT-UHFFFAOYSA-N
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Description

5-({3-METHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxy, naphthylsulfanyl, and diazinane trione groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-({3-METHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:

    Formation of the naphthylsulfanyl ethoxy group: This step involves the reaction of naphthalene with an appropriate sulfanyl and ethoxy reagent under controlled conditions.

    Attachment of the methoxy group: The methoxy group is introduced through a reaction with a methoxy-containing reagent.

    Formation of the diazinane trione core: This involves the cyclization of appropriate precursors to form the diazinane trione structure.

    Final assembly: The intermediate compounds are combined under specific reaction conditions to form the final product.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the compound.

Chemical Reactions Analysis

5-({3-METHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-({3-METHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-({3-METHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

5-({3-METHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE can be compared with other similar compounds, such as:

    5-(3-METHOXY-4-(2-(NAPHTHALEN-1-YLTHIO)ETHOXY)BENZYLIDENE)-1,3-DIMETHYLPYRIMIDINE-2,4,6(1H,3H,5H)-TRIONE: This compound has a similar structure but with a pyrimidine core instead of a diazinane core.

    Other naphthylsulfanyl-containing compounds: These compounds share the naphthylsulfanyl group but differ in other structural aspects.

Properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

5-[[3-methoxy-4-(2-naphthalen-1-ylsulfanylethoxy)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C26H24N2O5S/c1-27-24(29)20(25(30)28(2)26(27)31)15-17-11-12-21(22(16-17)32-3)33-13-14-34-23-10-6-8-18-7-4-5-9-19(18)23/h4-12,15-16H,13-14H2,1-3H3

InChI Key

STJMFSYTINZGBT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OCCSC3=CC=CC4=CC=CC=C43)OC)C(=O)N(C1=O)C

Origin of Product

United States

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